Methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride
Description
Methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride (CAS: 2241594-15-8) is a chiral benzofuran derivative with the molecular formula C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 g/mol. It exists as the (R)-enantiomer and is synthesized as a high-purity active pharmaceutical ingredient (API) intermediate . The compound features a dihydrobenzofuran core with a methyl ester group at position 5 and an amino group at position 3, stabilized as a hydrochloride salt to enhance solubility and stability. Its primary applications lie in pharmaceutical research, particularly in the development of CNS-targeting therapeutics due to the benzofuran scaffold’s prevalence in bioactive molecules .
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9;/h2-4,8H,5,11H2,1H3;1H |
InChI Key |
BUQZMKIYGBQOEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC2N.Cl |
Origin of Product |
United States |
Preparation Methods
Ruthenium-Catalyzed Oxidative Cyclization Route (Patent CN102942542A)
This method uses substituted o-hydroxy methyl esters as starting materials. The sequence involves:
- Ruthenium trichloride or its hydrate combined with sodium periodate as an oxidizing system to convert allyl-substituted phenols into aldehyde intermediates.
- Subsequent reduction of aldehyde groups to hydroxyls.
- Chlorination of hydroxyl groups using sulfuryl chloride or N-chlorosuccinimide.
- Intramolecular cyclization to form the 2,3-dihydrobenzofuran ring.
- Hydrolysis and amination steps to yield the target compound or its salts.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Oxidation | RuCl3·xH2O, NaIO4, ethyl acetate/water, 20–30 °C | Aldehyde intermediate (compound 6') |
| Reduction | NaOH aqueous, methanol, reflux | Hydroxyl intermediate (compound 5) |
| Chlorination | N-chlorosuccinimide, 50–90 °C | Chlorinated intermediate (compound 4") |
| Cyclization | Ring closure under mild conditions | 2,3-Dihydrobenzofuran derivative (compound 1) |
| Hydrolysis & Salt Formation | Acidification with HCl, crystallization | Hydrochloride salt of target compound |
Palladium-Catalyzed Tandem Cyclization and Suzuki Coupling (Literature, 2009)
An alternative approach involves:
- Coupling of substituted phenols with 3-bromo-2-methylpropene using potassium carbonate in methyl ethyl ketone.
- Palladium-catalyzed tandem cyclization/Suzuki coupling to form the benzofuran ring system.
- Saponification of methyl esters to carboxylic acids.
- Coupling with amines using peptide coupling reagents such as HATU and DiPEA.
- Conversion to the hydrochloride salt.
This method allows for stereoselective synthesis and functional group tolerance, suitable for diverse benzofuran derivatives.
Magnesium-Mediated Reduction and Hydrolysis (ACS Combinatorial Science, 2017)
This method focuses on the preparation of trans-2,3-dihydrobenzofuran-3-carboxylates, which are closely related:
- Reduction of 2-arylbenzofuran-3-carboxylates with magnesium in methanol at low temperature.
- Hydrolysis of the ester groups under basic conditions (NaOH) at elevated temperature.
- Acidification to precipitate the target compound.
This protocol is notable for its mild conditions and relatively high selectivity for the trans isomer, which may be adapted for methyl 3-amino-2,3-dihydrobenzofuran derivatives.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Ruthenium-Catalyzed Oxidative Cyclization | RuCl3·xH2O, NaIO4, chlorination agents, mild temp | High yield, industrial scalability | Requires handling of oxidants and chlorinating agents |
| Palladium-Catalyzed Tandem Cyclization | Pd catalyst, K2CO3, Suzuki coupling, HATU, DiPEA | Stereoselective, versatile for substitutions | Multi-step, expensive catalysts |
| Magnesium-Mediated Reduction & Hydrolysis | Mg, MeOH, NaOH, acidic workup | Mild conditions, selective for trans isomers | Limited to trans isomers, may require optimization |
Research Outcomes and Analytical Data
- Yields: Ruthenium-catalyzed routes report yields up to 89% for key intermediates, indicating high efficiency suitable for scale-up.
- Purity and Characterization: Compounds prepared are typically characterized by TLC, MS (ESI), NMR, and crystallography when available.
- Salt Formation: Conversion to hydrochloride salt improves solubility and crystallinity, facilitating purification and handling for further applications.
- Stereochemistry: The stereochemical configuration at the 3-position is critical; synthetic methods often aim to control or preserve stereochemistry, as it affects biological activity.
Chemical Reactions Analysis
Methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
Methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate; hydrochloride exhibits significant biological activities that make it a candidate for drug development:
Antimicrobial Properties
Research indicates that this compound has notable antibacterial activity against various pathogens:
- Minimum Inhibitory Concentration (MIC): The compound shows significant antibacterial effects particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Cytotoxicity and Antiproliferative Effects
Studies have demonstrated that this compound may possess antiproliferative effects against cancer cell lines:
- Cell Lines Tested: A549 (lung cancer) and other rapidly dividing cells.
- Findings: Certain derivatives demonstrated significant inhibition of cell growth, indicating potential applications in cancer therapy.
The biological activity is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes crucial for bacterial survival.
- Receptor Modulation: Interaction with cellular receptors may alter signaling pathways related to cell growth and survival.
Case Studies
Recent studies have highlighted the promising biological activities of methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate; hydrochloride:
- Antibacterial Efficacy Study: A study demonstrated its effectiveness against MRSA strains, showing potential for development into a new antibiotic.
- Cytotoxicity Assessment: Evaluation against various cancer cell lines revealed significant antiproliferative effects, warranting further investigation into its use in oncology.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit key enzymes and disrupt cellular processes. For example, its anti-tumor activity is linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Dihydrobenzofuran Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects : The methyl ester group in the target compound contrasts with the trifluoromethyl (electron-withdrawing) and methoxy (electron-donating) groups in analogs. These substituents modulate electronic properties, influencing reactivity and binding affinity .
- Chirality : The (R)- and (S)-enantiomers of the target compound exhibit distinct pharmacological behaviors, underscoring the importance of stereochemical control in API synthesis .
- Salt Formation : Hydrochloride salts are common across analogs to improve aqueous solubility, critical for bioavailability in drug formulations .
Crystallographic and Hydrogen-Bonding Patterns
The dihydrobenzofuran core facilitates intermolecular hydrogen bonding, as observed in crystallographic studies. For example:
- Target Compound: The amino and ester groups participate in N–H···O and C–H···O interactions, stabilizing the crystal lattice. Similar patterns are reported in related benzofuran derivatives .
- 5-Methoxy Analog : The methoxy group forms additional O–H···N bonds, altering crystal packing compared to the methyl ester variant .
Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving these structures, enabling precise determination of bond lengths and angles .
Biological Activity
Methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate; hydrochloride is a synthetic compound with significant potential in medicinal chemistry due to its unique molecular structure and biological activity. This article delves into its biological properties, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
Molecular Formula: C10H11ClN2O3
Molar Mass: 227.66 g/mol
CAS Number: 1273606-04-4
The compound features a benzofuran core with an amino group and a methyl ester, enhancing its solubility and stability, which are crucial for pharmacological studies .
Synthesis
The synthesis of methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate; hydrochloride typically involves several key steps:
- Formation of the Benzofuran Ring: Cyclization of a precursor such as a 2-hydroxyphenyl ketone under acidic or basic conditions.
- Introduction of the Amino Group: Nucleophilic substitution with an amine (e.g., methylamine).
- Esterification: Reacting the amino-benzofuran derivative with methanol in the presence of an acid catalyst .
This multi-step synthesis allows for high purity and yield, making it suitable for further biological evaluations.
Antimicrobial Properties
Methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate; hydrochloride has been evaluated for its antimicrobial activity against various pathogens. Research indicates:
- Minimum Inhibitory Concentration (MIC):
The compound exhibits significant antibacterial activity particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Cytotoxicity and Antiproliferative Effects
In addition to antimicrobial properties, studies have shown that this compound may possess antiproliferative effects against cancer cell lines. For instance:
- Cell Lines Tested: A549 (lung cancer) and other rapidly dividing cells.
- Findings: Certain derivatives demonstrated significant inhibition of cell growth, indicating potential applications in cancer therapy .
The biological activity of methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate; hydrochloride is believed to involve:
- Enzyme Inhibition: The compound may act by inhibiting specific enzymes crucial for bacterial survival.
- Receptor Modulation: Interaction with cellular receptors may alter signaling pathways related to cell growth and survival .
Comparative Analysis
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate | C10H11ClN2O3 | Antibacterial, Antifungal |
| Indolylquinazolinones | Varies | Antibacterial (MIC < 1 μg/mL) |
| Other Benzofuran Derivatives | Varies | Moderate Antimicrobial Activity |
Case Studies
Recent studies have highlighted the promising biological activities of methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate; hydrochloride:
- Antibacterial Efficacy Study : A study demonstrated its effectiveness against MRSA strains, showing potential for development into a new antibiotic .
- Cytotoxicity Assessment : Evaluation against various cancer cell lines revealed significant antiproliferative effects, warranting further investigation into its use in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the benzofuran core. For example, the benzofuran ring can be constructed via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. Subsequent introduction of the amino group may employ reductive amination or nucleophilic substitution, followed by esterification and hydrochloride salt formation. Key reagents include sodium borohydride (reduction) and hydrochloric acid (salt formation). Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid side reactions .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodology : The hydrochloride salt form enhances aqueous solubility, making it suitable for biological assays. Stability testing under varying pH (4–8), temperatures (4°C to 25°C), and light exposure is recommended. Use buffered solutions (e.g., PBS) for long-term storage. Lyophilization can improve shelf life for solid forms .
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodology :
- NMR : 1H/13C NMR to confirm substituent positions and stereochemistry.
- IR : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂/NH₃⁺ bands).
- Mass Spectrometry : HRMS (ESI or EI) for molecular weight validation.
- X-ray Crystallography : For absolute configuration determination; use SHELXL for refinement .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to map hydrogen-bonding networks. Graph set analysis (as per Etter’s rules) can classify motifs (e.g., chains, rings). Computational tools like Mercury (CCDC) or CrystalExplorer visualize interactions. Correlate lattice stability with thermal analysis (DSC/TGA) to predict melting points or hygroscopicity .
Q. What strategies resolve contradictions in biological activity data between similar benzofuran derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., chloro vs. methyl groups) using in silico docking (AutoDock Vina) and in vitro assays (e.g., MIC for antimicrobial activity).
- Meta-Analysis : Aggregate data from PubChem and CAS Common Chemistry to identify trends. For example, electron-withdrawing groups (Cl) may enhance antimicrobial potency but reduce CNS permeability .
Q. How can SHELX software improve refinement of high-resolution crystallographic data for this compound?
- Methodology : SHELXL allows robust refinement against high-resolution (<1.0 Å) data. Key steps:
- Data Integration : Use SAINT or HKL-2000.
- Anisotropic Displacement Parameters : Model thermal motion for non-H atoms.
- Hydrogen Placement : Employ SHELXE for automated hydrogen location. Validate with R-factors (<5%) and residual density maps .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate reaction pathways in solvents (e.g., DMSO, ethanol) using GROMACS.
- pKa Prediction : Tools like MarvinSuite estimate protonation states affecting reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
